molecular formula C8H10BrN3OS B14910737 3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide

3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide

Cat. No.: B14910737
M. Wt: 276.16 g/mol
InChI Key: HPNRKRXTCFJCNK-UHFFFAOYSA-N
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Description

3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide is a compound that belongs to the class of heterocyclic organic compounds It features a bromopyrimidine moiety attached to a tetrahydrothiophene ring with an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide typically involves the reaction of 5-bromopyrimidine with tetrahydrothiophene 1-oxide. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The tetrahydrothiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide is unique due to the presence of both the bromopyrimidine and tetrahydrothiophene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10BrN3OS

Molecular Weight

276.16 g/mol

IUPAC Name

5-bromo-N-(1-oxothiolan-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H10BrN3OS/c9-6-3-10-8(11-4-6)12-7-1-2-14(13)5-7/h3-4,7H,1-2,5H2,(H,10,11,12)

InChI Key

HPNRKRXTCFJCNK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CC1NC2=NC=C(C=N2)Br

Origin of Product

United States

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